Cas no 1361864-63-2 (3-Chloro-4-(2,5-dichlorophenyl)pyridine)

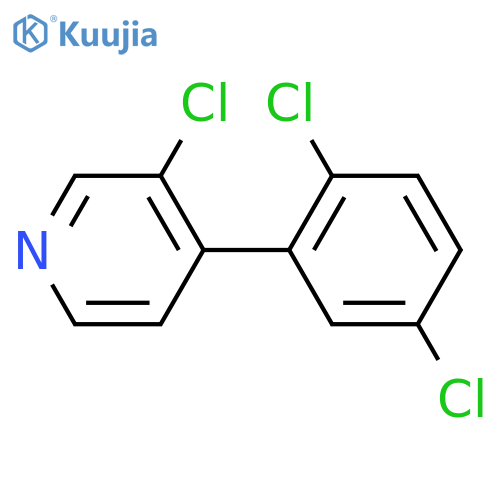

1361864-63-2 structure

商品名:3-Chloro-4-(2,5-dichlorophenyl)pyridine

CAS番号:1361864-63-2

MF:C11H6Cl3N

メガワット:258.531039714813

CID:4926126

3-Chloro-4-(2,5-dichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-(2,5-dichlorophenyl)pyridine

-

- インチ: 1S/C11H6Cl3N/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H

- InChIKey: LALJFNUKPBTXOI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C1C=CN=CC=1Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 212

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 4.4

3-Chloro-4-(2,5-dichlorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023024948-500mg |

3-Chloro-4-(2,5-dichlorophenyl)pyridine |

1361864-63-2 | 97% | 500mg |

$960.40 | 2022-04-02 | |

| Alichem | A023024948-1g |

3-Chloro-4-(2,5-dichlorophenyl)pyridine |

1361864-63-2 | 97% | 1g |

$1,612.80 | 2022-04-02 | |

| Alichem | A023024948-250mg |

3-Chloro-4-(2,5-dichlorophenyl)pyridine |

1361864-63-2 | 97% | 250mg |

$707.20 | 2022-04-02 |

3-Chloro-4-(2,5-dichlorophenyl)pyridine 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1361864-63-2 (3-Chloro-4-(2,5-dichlorophenyl)pyridine) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量